2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-
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Overview
Description
2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran: is an organic compound that features a tetrahydropyran ring substituted with an ethynylthioethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Introduction of the Ethynylthio Group: The ethynylthio group can be introduced via a nucleophilic substitution reaction using an appropriate ethynylthio reagent.
Attachment of the Ethoxy Group: The ethoxy group can be attached through an etherification reaction, often using ethylene oxide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynylthio group could play a key role in these interactions, potentially forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar structure but with a bromoethoxy group instead of an ethynylthio group.
2-(2-Butoxyethoxy)tetrahydro-2H-pyran: Contains a butoxyethoxy group instead of an ethynylthio group.
2-(2-Chloroethoxy)tetrahydro-2H-pyran: Features a chloroethoxy group in place of the ethynylthio group.
Uniqueness
The presence of the ethynylthio group in 2-(2-(Ethynylthio)ethoxy)tetrahydro-2H-pyran imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.
Biological Activity
2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro-, a compound with the CAS number 238419-81-3, is an organic molecule featuring a tetrahydropyran ring substituted with an ethynylthioethoxy group. This unique structure suggests potential biological activities, making it a candidate for pharmaceutical development. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing data tables to summarize key information.
The chemical properties of 2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro- are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C9H14O2S |
Molecular Weight | 186.27 g/mol |
IUPAC Name | 2-(2-ethynylsulfanylethoxy)oxane |
InChI Key | GURZAPVSLLQXQD-UHFFFAOYSA-N |
Canonical SMILES | C#CSCCOC1CCCCO1 |
The biological activity of 2H-Pyran compounds often involves interaction with specific molecular targets such as enzymes or receptors. The ethynylthio group may facilitate these interactions through covalent bonding with target proteins, potentially modulating their activity. The exact mechanism can vary based on the specific biological context and target involved.
Biological Activities
Research indicates that derivatives of 2H-Pyran structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds related to tetrahydropyran have shown significant antimicrobial properties, suggesting that 2H-Pyran derivatives could be effective against various pathogens .
- Antitumor Effects : Similar compounds have been linked to anticancer activities, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells .
- Neuropharmacological Potential : Certain derivatives are being explored for their effects on the central nervous system (CNS), including potential applications in treating conditions like depression and anxiety .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or derived from tetrahydropyran structures:
- Study on Antitumor Activity : A study demonstrated that tetrahydronaphthalene-cored compounds derived from related pyrans exhibited significant antitumor activity against various cancer cell lines, indicating a promising avenue for drug development .
- Neuropharmacological Studies : Research has indicated that certain derivatives may act as dopamine agonists or have antidepressant effects, highlighting their potential in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table compares 2H-Pyran, 2-[2-(ethynylthio)ethoxy]tetrahydro- with related compounds:
Compound Name | Structural Feature | Biological Activity |
---|---|---|
2-(2-Bromoethoxy)tetrahydro-2H-pyran | Bromo group instead of ethynylthio | Antimicrobial activity observed |
2-(2-Butoxyethoxy)tetrahydro-2H-pyran | Butoxy group | Limited data on biological effects |
2-(2-Chloroethoxy)tetrahydro-2H-pyran | Chloro group | Potential cytotoxic effects noted |
Properties
CAS No. |
238419-81-3 |
---|---|
Molecular Formula |
C9H14O2S |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
2-(2-ethynylsulfanylethoxy)oxane |
InChI |
InChI=1S/C9H14O2S/c1-2-12-8-7-11-9-5-3-4-6-10-9/h1,9H,3-8H2 |
InChI Key |
GURZAPVSLLQXQD-UHFFFAOYSA-N |
Canonical SMILES |
C#CSCCOC1CCCCO1 |
Origin of Product |
United States |
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